tert-Butyl 1-allylhydrazinecarboxylate
CAS No.: 21075-86-5
Cat. No.: VC21222510
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21075-86-5 |
|---|---|
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | tert-butyl N-amino-N-prop-2-enylcarbamate |
| Standard InChI | InChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3 |
| Standard InChI Key | ZTWGIZOCAXOUOE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC=C)N |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC=C)N |
Introduction
Chemical Properties and Structure
tert-Butyl 1-allylhydrazinecarboxylate is characterized by its unique chemical structure containing both a tert-butyl group and an allyl group, which confer specific chemical properties and reactivity. This balanced combination of stability and reactivity makes it a versatile intermediate in organic synthesis .
Basic Properties
The compound has the following fundamental properties:
Structural Identifiers
The compound can be identified using several structural notations that are important for database searches and chemical identification:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3 |
| InChI Key | ZTWGIZOCAXOUOE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC=C)N |
Synthesis Methods
Several synthetic routes have been documented for the preparation of tert-Butyl 1-allylhydrazinecarboxylate, with varying reaction conditions and yields.
Standard Synthetic Route
The standard synthesis typically involves the reaction of tert-butyl hydrazinecarboxylate with allyl bromide under basic conditions. The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction .
Chemical Reactions
tert-Butyl 1-allylhydrazinecarboxylate undergoes various chemical reactions due to its functional groups, making it valuable in synthetic organic chemistry.
Types of Reactions
The compound can participate in several types of reactions including:
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Oxidation reactions - It can be oxidized to form corresponding oxides
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Reduction reactions - It can be reduced to form hydrazine derivatives
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Substitution reactions - It can undergo nucleophilic substitution reactions where the allyl group is replaced by other nucleophiles
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Formation of hydrazones - It can react with carbonyl compounds to form hydrazones
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Synthesis of heterocycles - It can be utilized to synthesize nitrogen-containing heterocycles
Radical Addition Reactions
Research has shown that tert-butyl peroxybenzoate (TBPB) and tert-butylperoxy-2-ethylhexanoate (TBPEH) can initiate radical reactions involving allyl compounds, which is relevant to the reactivity of the allyl group in tert-Butyl 1-allylhydrazinecarboxylate .
Applications in Research and Industry
tert-Butyl 1-allylhydrazinecarboxylate has several applications in both research and industrial settings.
Medicinal Chemistry Applications
The compound has been studied for its potential applications in medicinal chemistry, particularly:
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Anticancer activity - Research indicates that compounds containing hydrazine derivatives exhibit cytotoxic effects against cancer cell lines
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Neuroprotective effects - Preliminary studies suggest that the compound may possess neuroprotective properties
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Antioxidative properties - The compound may provide therapeutic avenues for treating conditions associated with oxidative stress
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Inflammation modulation - Emerging evidence suggests it could influence inflammatory pathways
Synthetic Applications
tert-Butyl 1-allylhydrazinecarboxylate serves as an important intermediate in organic synthesis:
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Formation of complex molecules - Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules
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Synthesis of biologically active compounds - It is used in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds
Industrial Applications
In industrial settings, tert-Butyl 1-allylhydrazinecarboxylate is produced using optimized reaction conditions, industrial-grade solvents and reagents, and large-scale purification techniques such as distillation or industrial chromatography .
Biological Activity
Research has investigated the biological activity of tert-Butyl 1-allylhydrazinecarboxylate, with studies focusing on its potential therapeutic applications.
Enzyme Inhibition
Studies have examined the inhibitory effects of the compound on specific enzymes. The following table summarizes findings related to cytochrome P450 enzyme inhibition:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| CYP1A2 | 0 |
| CYP2C19 | 0 |
| CYP2C9 | 0 |
| CYP2D6 | 0 |
| CYP3A4 | 0 |
This data suggests a favorable safety profile for drug interactions .
Cytotoxic Activity
Studies evaluating the cytotoxic effects of the compound on various cancer cell lines have shown promising results:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis |
| A549 (Lung) | 30 | Cell cycle arrest |
| HeLa (Cervical) | 20 | Inhibition of DNA synthesis |
These findings demonstrate that the compound significantly inhibits cell proliferation in a dose-dependent manner .
Structure-Activity Relationship
Understanding the structure-activity relationship of tert-Butyl 1-allylhydrazinecarboxylate is crucial for its application in medicinal chemistry and organic synthesis. Below are compounds with structural similarities:
| Compound | Similarity to tert-Butyl 1-allylhydrazinecarboxylate |
|---|---|
| tert-Butyl hydrazinecarboxylate | 0.60 |
| tert-Butyl (4-aminobut-2-en-1-yl)carbamate | 0.74 |
| tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride | 0.73 |
| tert-Butyl 2-isopropylhydrazinecarboxylate | 0.60 |
| Benzyl 1-methylhydrazinecarboxylate | 0.63 |
| tert-Butyl piperazin-1-ylcarbamate | 0.61 |
These similarity values help researchers understand how structural changes affect biological activity and chemical reactivity .
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